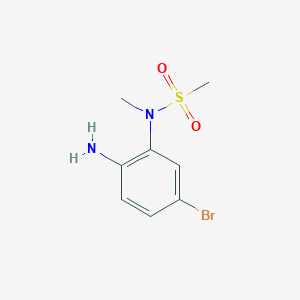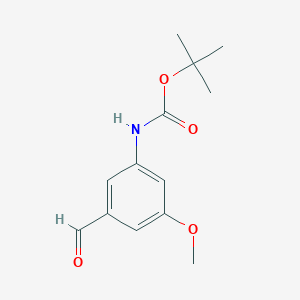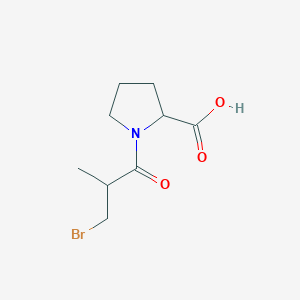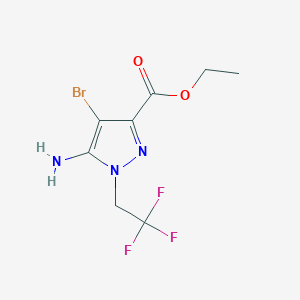
2'-Deoxy-4'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-4’-thioadenosine is a modified nucleoside analogue where the oxygen atom in the furanose ring is replaced by a sulfur atom. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including antiviral and anticancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-4’-thioadenosine typically involves the radical reaction of 2’-bromo derivatives of the corresponding 4’-thioribonucleosides . The process includes the following steps:
Preparation of 2’-bromo derivatives: This is achieved via 2,2’-O-anhydro derivatives.
Radical reaction: The 2’-bromo derivatives undergo a radical reaction to form 2’-deoxy-4’-thioadenosine.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic routes described above can be scaled up for industrial applications. The key challenge lies in optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-4’-thioadenosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products:
Sulfoxides and sulfones: Formed from oxidation reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2’-Deoxy-4’-thioadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Mechanism of Action
The mechanism of action of 2’-deoxy-4’-thioadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The sulfur atom in the furanose ring imparts resistance to hydrolytic enzymes, enhancing the stability of the compound in biological systems . This modification also affects the molecular targets and pathways involved in DNA and RNA synthesis, making it a potent inhibitor of these processes .
Comparison with Similar Compounds
4’-Thioadenosine: Similar structure but with an oxygen atom in the furanose ring.
2’-Deoxy-4’-thiocytidine: Another thionucleoside analogue with a cytidine base.
4’-Thioribonucleosides: Analogues with a ribose ring instead of deoxyribose.
Uniqueness: 2’-Deoxy-4’-thioadenosine is unique due to its deoxyribose structure combined with a sulfur atom in the furanose ring. This combination imparts enhanced stability and resistance to enzymatic degradation, making it a valuable compound for therapeutic and research applications .
Properties
Molecular Formula |
C10H13N5O2S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)thiolan-3-ol |
InChI |
InChI=1S/C10H13N5O2S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |
InChI Key |
KSPWPIFRZGARDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(SC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)




![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

